molecular formula C17H25NO4 B13752292 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate CAS No. 102395-68-6

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate

Cat. No.: B13752292
CAS No.: 102395-68-6
M. Wt: 307.4 g/mol
InChI Key: ZCPIZNSMBMAXIC-UHFFFAOYSA-N
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Description

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carboxylate group, and a phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is used in various scientific research fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
  • 3-(2-chlorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
  • 3-(2-fluorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methyl group in the phenoxy moiety can influence its interaction with molecular targets and its overall stability.

Properties

102395-68-6

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C17H25NO4/c1-13-6-3-4-7-15(13)21-10-5-11-22-17(20)14-8-9-18(2)16(19)12-14/h3-4,6-7,14,16,19H,5,8-12H2,1-2H3

InChI Key

ZCPIZNSMBMAXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCOC(=O)C2CCN(C(C2)O)C

Origin of Product

United States

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